N-Ethylaminoisobutylmethyldiethoxysilane is an organosilicon compound that features both amine and silane functionalities. This compound is of significant interest in various fields, including materials science and organic chemistry, due to its potential applications in the synthesis of silicone-based materials and as a coupling agent in composite materials.
This compound can be synthesized through various chemical processes that involve the reaction of silanes with amines. It is commonly derived from commercially available silanes and amines, making it accessible for research and industrial applications.
N-Ethylaminoisobutylmethyldiethoxysilane belongs to the class of organosilicon compounds, specifically categorized as a silane. It contains both ethylamine and ethoxysilane functional groups, which contribute to its reactivity and versatility.
The synthesis of N-Ethylaminoisobutylmethyldiethoxysilane typically involves the following methods:
The reaction conditions may vary, but they generally include controlled temperatures and the presence of catalysts to facilitate the reaction. The use of solvents may be minimized or eliminated in some synthetic routes to enhance efficiency.
N-Ethylaminoisobutylmethyldiethoxysilane has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and silicon atoms. The molecular weight is approximately 217.36 g/mol.
N-Ethylaminoisobutylmethyldiethoxysilane can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups. The ethoxy groups are hydrolyzable, which allows for further reactions in humid environments, leading to the formation of silanol groups that can condense with other silanes.
The mechanism by which N-Ethylaminoisobutylmethyldiethoxysilane acts involves several steps:
This mechanism is crucial for applications where strong bonding between organic and inorganic materials is required.
N-Ethylaminoisobutylmethyldiethoxysilane finds applications in several scientific areas:
This compound's unique structure and reactivity make it valuable for developing advanced materials with tailored properties for specific applications in industries such as construction, automotive, and electronics.
N-Ethylaminoisobutylmethyldiethoxysilane is synthesized via hydrosilylation catalysis, where methallylamine and methyldiethoxysilane undergo addition across platinum-group catalysts. The reaction follows Markovnikov orientation, placing the silicon atom at the terminal carbon of the isobutyl group. Platinum-based catalysts—particularly Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)—achieve >95% selectivity at 80–100°C by suppressing side reactions like amine oxidation or silane oligomerization [4]. Alternative catalysts include rhodium complexes, though platinum remains dominant due to its balance of cost and reactivity. The synthesis occurs under inert conditions to prevent hydrolysis of diethoxy groups, with reaction kinetics monitored through exotherm control and infrared spectroscopy to track Si-H bond disappearance at 2100–2200 cm⁻¹ [4] [6].
Table 1: Catalytic Systems for Hydrosilylation Synthesis
Catalyst Type | Reaction Temperature (°C) | Selectivity (%) | Byproduct Formation |
---|---|---|---|
Pt⁰ (Karstedt's) | 80–100 | >95 | <3% isomerization |
Rh(I) complexes | 100–120 | 85–90 | 5–8% dehydrogenative coupling |
Pd on support | 120–150 | 75–80 | 10–15% oligomerization |
Post-synthesis purification employs molecular distillation under high vacuum (0.1–1 mmHg) to separate unreacted silanes and amine byproducts. This step is critical as residual amines catalyze premature ethoxy hydrolysis, reducing storage stability. Yield optimization hinges on stoichiometric ratios; a 10% excess of methyldiethoxysilane drives methallylamine conversion beyond 98% while minimizing platinum catalyst loadings to 5–10 ppm [4].
The secondary amine group (-NHCH₂CH₃) in N-Ethylaminoisobutylmethyldiethoxysilane governs its dual reactivity: as a nucleophile for epoxy or isocyanate coupling, and as a catalyst for silanol condensation. Compared to primary amines (e.g., in APTES), the ethyl substituent sterically hinders nucleophilic attack, reducing hydrolysis rates by 40–60% and enabling controlled polymerization in moisture-cured coatings [3] [8]. Ethoxy groups (-OCH₂CH₃) offer slower hydrolysis kinetics than methoxy analogues, evidenced by QCM studies showing a 2.5-hour half-life for diethoxy vs. 0.8 hours for trimethoxy silanes under 50% RH. This delay facilitates substrate wetting before gelation [1] [6].
Table 2: Precursor Selection Based on Functional Group Properties
Functional Group | Reactivity Parameter | Application Influence | Example Comparison |
---|---|---|---|
Secondary amine | pKb = 8.2; Steric hindrance: high | Delayed urea formation; Reduced self-condensation | 5x slower vs. primary amines |
Diethoxy silyl | Hydrolysis rate: 1.2 × 10⁻³ min⁻¹ | Extended pot life; Uniform film formation | 2.5x longer vs. methoxy |
Methyl substituent | +I effect; Hydrophobicity | Moisture barrier enhancement | Contact angle: 85° vs. 65° (unsubstituted) |
Precursor selection balances steric availability and electronic effects. Isobutyl spacers (─CH₂CH(CH₃)CH₂─) enhance flexibility in polymer networks, increasing elastomer elongation by 15–25% versus rigid aryl backbones. Meanwhile, the methyl group on silicon sterically shields the silicon center, reducing tridimensional crosslinking density compared to trialkoxysilanes. This results in linear chain extension favored in sealants requiring elastic recovery [4] [6].
Real-time Fourier-transform infrared (FTIR) spectroscopy tracks polymerization by quantifying Si-O-Si network formation (1080 cm⁻¹) and ethoxy group consumption (950 cm⁻¹). For N-Ethylaminoisobutylmethyldiethoxysilane, condensation follows second-order kinetics with an activation energy of 45–55 kJ/mol, influenced by humidity and catalytic residues [6]. ¹H and ²⁹Si NMR elucidate structural evolution: ¹H NMR monitors -OCH₂CH₃ proton decay (δ 3.5–3.8 ppm), while ²⁹Si NMR identifies intermediates like T¹ (δ -45 ppm, RSi(OSi)(OR)₂), T² (δ -55 ppm, RSi(OSi)₂(OR)), and T³ (δ -65 ppm, RSi(OSi)₃) species during crosslinking [4].
Table 3: Analytical Techniques for Polymerization Monitoring
Technique | Target Signal/Parameter | Sensitivity | Application Insight |
---|---|---|---|
In-situ FTIR | Si-O-Si asym. stretch: 1080 cm⁻¹ | 0.5% conversion | Gel point prediction |
²⁹Si NMR | T³ species: δ -65 ppm | 1 mol% | Crosslink density quantification |
Rheometry | Complex viscosity crossover | 1 Pa·s | Cure endpoint determination |
GPC-ELSD | Mn, Mw of oligomers | 500 Da | Early-stage condensation control |
Rheological profiling quantifies viscoelastic transitions: initial viscosity drop (20–50 Pa·s) precedes network buildup, with gelation occurring at tan δ = 1 (G' = G"). Catalyzed systems (e.g., with bismuth carboxylates) accelerate this transition by 70% versus uncatalyzed reactions. Size-exclusion chromatography with evaporative light scattering detection (GPC-ELSD) resolves oligomeric intermediates, revealing dimeric and trimeric cyclics as dominant transient species before network formation [6]. Humidity-controlled TGA-DSC further correlates mass loss (ethoxy hydrolysis volatiles) with exothermic condensation peaks, enabling kinetic modeling for industrial process scaling.
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